molecular formula C19H25N3O2 B11154313 2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide

Cat. No.: B11154313
M. Wt: 327.4 g/mol
InChI Key: CAUKFDPXNNRRLB-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide is a complex organic compound that features an indole core substituted with an acetylamino group and a cycloheptylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the acetylamino group and the cycloheptylacetamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group may facilitate binding to specific sites, while the indole core can participate in π-π interactions. The cycloheptylacetamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-cycloheptylacetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cycloheptyl ring provides a balance between rigidity and flexibility, potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-cycloheptylacetamide

InChI

InChI=1S/C19H25N3O2/c1-14(23)20-17-9-6-10-18-16(17)11-12-22(18)13-19(24)21-15-7-4-2-3-5-8-15/h6,9-12,15H,2-5,7-8,13H2,1H3,(H,20,23)(H,21,24)

InChI Key

CAUKFDPXNNRRLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCC3

Origin of Product

United States

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